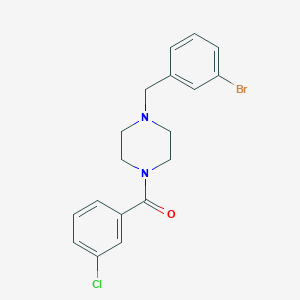![molecular formula C25H32N2O3S B229556 (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)
(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone, also known as BMS-986121, is a small molecule inhibitor that has gained attention for its potential use in treating various diseases.
Mecanismo De Acción
(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone is a selective and potent inhibitor of the serotonin 5-HT1B receptor. The 5-HT1B receptor is a subtype of the serotonin receptor that is involved in the regulation of mood, anxiety, and pain. (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone binds to the 5-HT1B receptor and inhibits its activity, leading to increased levels of serotonin in the brain. This increase in serotonin levels is believed to be responsible for the anxiolytic, antidepressant, and analgesic effects of (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone.
Biochemical and Physiological Effects
(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone has been shown to have various biochemical and physiological effects. In preclinical studies, (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone has been shown to increase the levels of serotonin in the brain. Additionally, (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone in lab experiments is its selectivity and potency as a 5-HT1B receptor inhibitor. This makes it a useful tool for studying the role of the 5-HT1B receptor in various biological processes. However, one limitation of using (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone in lab experiments is its potential for off-target effects. (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone has been shown to have some activity at other serotonin receptor subtypes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone. One potential direction is the further investigation of its anxiolytic and antidepressant effects in animal models. Additionally, the potential use of (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone in the treatment of pain in humans could be explored further. Finally, the development of more selective and potent inhibitors of the 5-HT1B receptor could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone involves several steps, including the preparation of intermediate compounds and the final coupling of the piperidine rings. The first step involves the reaction of 4-benzylpiperidine with 4-methylbenzenesulfonyl chloride to form the intermediate compound 1. The second step involves the reaction of 3-piperidinylmethanone with lithium diisopropylamide to form the intermediate compound 2. The final step involves the coupling of intermediate compounds 1 and 2 to form (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone.
Aplicaciones Científicas De Investigación
(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone has been studied for its potential use in treating various diseases, including depression, anxiety, and pain. In preclinical studies, (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, (4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone has been shown to have analgesic effects in animal models of acute and chronic pain.
Propiedades
Fórmula molecular |
C25H32N2O3S |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
(4-benzylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C25H32N2O3S/c1-20-9-11-24(12-10-20)31(29,30)27-15-5-8-23(19-27)25(28)26-16-13-22(14-17-26)18-21-6-3-2-4-7-21/h2-4,6-7,9-12,22-23H,5,8,13-19H2,1H3 |
Clave InChI |
NIJUBBMSBJLWFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B229474.png)
![(4-Methylpiperazino){1-[(4-nitrophenyl)sulfonyl]-3-piperidyl}methanone](/img/structure/B229476.png)
![1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229477.png)
![1-Methyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229478.png)

![1-[1-(2-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B229485.png)
![2-{4-[1-(4-Nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B229488.png)
![2-{4-[1-(3-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229489.png)
![2-{4-[1-(2-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229490.png)
![1-[1-(4-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229492.png)
![1-[1-(2-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229493.png)

![2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B229497.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229498.png)